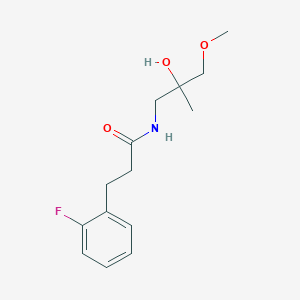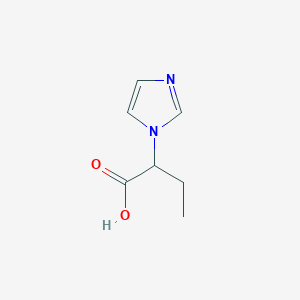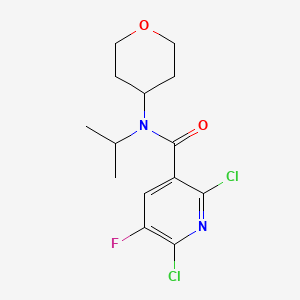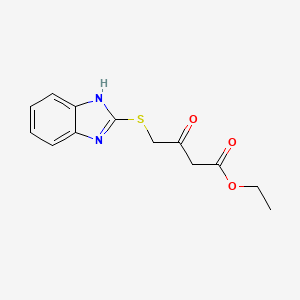![molecular formula C16H12F3N3S B2564955 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478045-17-9](/img/structure/B2564955.png)
2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a hydrazone derivative of 2-(methylsulfanyl)-3H-indole-3-one and has a trifluoromethylphenyl group attached to its hydrazone moiety. Additionally, we will list as many future directions as possible for further research.
Scientific Research Applications
Substituent Effects in Fischer Indolization
A study by Murakami et al. (1999) explored the Fischer indolization process, focusing on the effects of substituents on hydrazones, which are closely related to 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone. This research is significant for understanding the chemical behavior of similar compounds in synthetic processes, particularly the yields of indole derivatives under varying conditions (Murakami et al., 1999).
Antibacterial Activity of Hydrazone Derivatives
El-Gaby et al. (2000) conducted a study on hydrazones and their derivatives, examining their antibacterial properties. This research is relevant for exploring the potential biomedical applications of hydrazone compounds, including this compound, in developing new antibacterial agents (El-Gaby et al., 2000).
Application in Bioconjugate Chemistry
Blanden et al. (2011) investigated the use of hydrazone formation in bioconjugate chemistry, specifically its application in biomolecular labeling. This study provides insights into the utility of hydrazone compounds, similar to this compound, in biological systems and their potential use in medical diagnostics and research (Blanden et al., 2011).
Crystal Structure Analysis
A study by Biswas et al. (2007) on the crystal structure of hydrazone derivatives sheds light on the molecular arrangement and bonding characteristics of such compounds. This research is pertinent for understanding the structural aspects of hydrazones, which can influence their chemical and physical properties (Biswas et al., 2007).
Synthesis and Evaluation in Antimicrobial Applications
Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, similar to the hydrazone under discussion. The study highlights the process of creating these compounds and their subsequent evaluation for antimicrobial properties, making it relevant for pharmaceutical research and development (Darwish et al., 2014).
Synthesis of Indole Derivatives
Research by Mishra et al. (2022) on the synthesis of 2-aryl indoles and fused indole derivatives, involving processes similar to those used for hydrazones like this compound, is crucial for understanding the synthetic routes and potential applications of these compounds in various fields, including material science and pharmaceuticals (Mishra et al., 2022).
properties
IUPAC Name |
(2-methylsulfanyl-1H-indol-3-yl)-[3-(trifluoromethyl)phenyl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3S/c1-23-15-14(12-7-2-3-8-13(12)20-15)22-21-11-6-4-5-10(9-11)16(17,18)19/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZBIFMMNBUFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)

![(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2564879.png)

![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide](/img/structure/B2564882.png)


![Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2564887.png)


![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2564893.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2564894.png)